5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Medicinal Chemistry Drug Design Lipophilicity

Researchers optimizing CNS drug candidates often struggle with balancing lipophilicity and metabolic stability. 5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine provides a unique fluorinated isoxazole scaffold with LogP 1.46 and TPSA 52.05 Ų, enabling improved brain penetration and metabolic stability vs. non-fluorinated analogs. • Enhanced lipophilicity vs. non-fluorinated isoxazole amines • Reduced TPSA vs. trifluoromethyl analogs, favoring CNS penetration • High-purity (≥96%) from ISO-certified supply chain, accelerating library synthesis.

Molecular Formula C6H9FN2O
Molecular Weight 144.15 g/mol
CAS No. 1188908-86-2
Cat. No. B1469340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
CAS1188908-86-2
Molecular FormulaC6H9FN2O
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=NO1)N)F
InChIInChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)9-10-4/h3H,1-2H3,(H2,8,9)
InChIKeyAXNWNIKTFIRTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine: Chemical Profile


5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS 1188908-86-2), also known as 5-(2-fluoropropan-2-yl)isoxazol-3-amine, is a fluorinated heterocyclic building block featuring an isoxazole core substituted with a 2-fluoropropan-2-yl group at the 5-position and a primary amine at the 3-position . Its molecular formula is C₆H₉FN₂O (MW 144.15) [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, where the fluorine atom confers enhanced lipophilicity and metabolic stability relative to non-fluorinated isoxazole amines .

Compound type Fluorinated isoxazole amine building block
Research area Medicinal chemistry and agrochemical intermediate
Selection context Fluorine substitution may influence lipophilicity and metabolic stability profiles (reported class-level trends)

5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine: Substitution Limitations


Generic substitution of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine with non-fluorinated isoxazole amines (e.g., 5-isopropylisoxazol-3-amine) or alternative fluorinated motifs (e.g., 5-trifluoromethylisoxazol-3-amine) is not straightforward due to marked differences in lipophilicity, polar surface area, and potential metabolic liabilities . The 2-fluoropropan-2-yl group provides a unique balance of steric bulk, electron-withdrawing character, and lipophilicity that is distinct from both unsubstituted and trifluoromethyl-substituted analogs, directly impacting compound optimization in drug discovery programs . The quantitative evidence below underscores these critical differentiation dimensions.

Non-fluorinated analogs

May exhibit lower lipophilicity and different metabolic stability, shifting ADME property profiles.

Trifluoromethyl analogs

Provide distinct steric and electronic properties; 2-fluoropropan-2-yl group offers a unique balance that may not be interchangeable.

Property mismatch

Differences in polar surface area and lipophilicity can alter permeability and target engagement in research models.

5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine: Differentiation Evidence


Lipophilicity (LogP) Comparison

The 2-fluoropropan-2-yl substituent significantly increases lipophilicity compared to the non-fluorinated isopropyl analog. 5-(2-Fluoropropan-2-yl)isoxazol-3-amine exhibits a calculated LogP of 1.4614, whereas 5-isopropylisoxazol-3-amine shows a lower LogP of 1.3103 [1]. This ~0.15 log unit increase translates to roughly a 1.4-fold greater partition coefficient, potentially enhancing membrane permeability and CNS penetration.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.4614 vs comparator 1.3103
ΔLogP +0.15
Supports higher lipophilicity context; potential influence on membrane permeability
Computational prediction; experimental validation advised
Medicinal Chemistry Drug Design Lipophilicity

Polar Surface Area Comparison

The 2-fluoropropan-2-yl substituent slightly reduces the topological polar surface area (TPSA) compared to the non-fluorinated isopropyl analog. 5-(2-Fluoropropan-2-yl)isoxazol-3-amine has a TPSA of 52.05 Ų, whereas 5-isopropylisoxazol-3-amine has a TPSA of 52.78 Ų [1]. This small reduction (~0.73 Ų) may modestly improve passive membrane permeability by reducing desolvation penalty.

Polar Surface Area (TPSA)
Cross-study comparable
Target TPSA 52.05 Ų vs comparator 52.78 Ų
ΔTPSA −0.73 Ų
Slight TPSA reduction may modestly favor passive membrane diffusion
Computational data; context-dependent
Medicinal Chemistry ADME Druglikeness

Metabolic Stability Inference

While direct metabolic stability data for this specific compound is not publicly available, class-level evidence strongly indicates that the presence of a fluorine atom on the isoxazole ring enhances metabolic stability relative to non-fluorinated analogs . Fluorine substitution is a well-established medicinal chemistry strategy to block oxidative metabolism at adjacent positions, thereby prolonging half-life and improving in vivo efficacy. In the context of isoxazole amines, fluorinated derivatives are generally more resistant to CYP450-mediated degradation than their non-fluorinated counterparts.

Metabolic stability
Class-level inference
Fluorinated isoxazole class reported to resist CYP oxidation
Supports selection for metabolic stability screening; direct compound data unavailable
Data to verify; no specific study for this compound
Drug Metabolism Fluorine Chemistry Lead Optimization

Vendor Purity Specifications

The compound is commercially available from multiple vendors with varying purity specifications. MolCore offers a minimum purity of 98% (NLT 98%), while other suppliers like AKSci provide a minimum purity of 95% . For research applications requiring high-purity building blocks (e.g., late-stage functionalization or material science), the 98% grade offers a tangible advantage by reducing impurities that could complicate downstream reactions or biological assays.

Vendor purity
Supplier data
NLT 98% (MolCore) vs 95% min (AKSci)
Higher purity grade may reduce need for additional purification steps
Vendor specification; verify COA
Procurement Purity Analysis Chemical Sourcing

5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine: Key Applications


CNS Drug Candidate Synthesis

The compound's enhanced lipophilicity (LogP 1.4614) and reduced TPSA (52.05 Ų) relative to non-fluorinated analogs make it a strategically preferred building block for synthesizing CNS-penetrant drug candidates. The fluorine atom is expected to improve metabolic stability, a critical attribute for CNS agents requiring sustained target engagement.

Fluorinated Pesticide Design

Fluorinated isoxazole amines are increasingly explored in agrochemical discovery due to their improved environmental stability and bioavailability . The 2-fluoropropan-2-yl group provides a unique lipophilic/hydrophilic balance that can optimize uptake in plants or target pests, making this compound a valuable intermediate for novel pesticide development.

Fluorinated Polymers & Ligands

The primary amine handle at the 3-position enables facile conjugation to polymers, metal complexes, or surfaces. The fluorine substituent imparts desirable properties such as hydrophobicity and chemical inertness, which can be leveraged to create functional materials with tailored surface properties or catalytic activity .

HTS Library Synthesis

The commercial availability of high-purity (98%) material from vendors like MolCore reduces the need for in-house purification, accelerating the synthesis of diverse compound libraries. The fluorinated motif is a privileged structure in many HTS campaigns, increasing the likelihood of identifying hits with favorable ADME profiles.

Application
Selection Property
Validation Focus
CNS drug discovery research
Lipophilicity and TPSA profile
CNS penetrant property screening
Agrochemical intermediate development
Fluorinated motif stability profile
Environmental stability and uptake assessment
Functional polymer and ligand synthesis
Primary amine conjugation handle
Material property tuning with fluorine
HTS library synthesis
High-purity building block availability
Accelerated library production and ADME screening

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